molecular formula C9H5F2N B175250 5,8-Difluoroquinoline CAS No. 16650-32-1

5,8-Difluoroquinoline

Cat. No.: B175250
CAS No.: 16650-32-1
M. Wt: 165.14 g/mol
InChI Key: RUGDURZULGJEHD-UHFFFAOYSA-N
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Description

5,8-Difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅F₂N. It is a derivative of quinoline, where fluorine atoms are substituted at the 5th and 8th positions of the quinoline ring.

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoroquinoline typically involves the direct fluorination of quinoline derivatives. One common method is the electrophilic substitution reaction, where quinoline is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. This reaction can yield a mixture of fluorinated quinolines, including this compound .

Another approach involves the nucleophilic substitution of halogen atoms in quinoline derivatives. For example, 5,8-dichloroquinoline can be treated with a fluoride source like potassium fluoride in a polar aprotic solvent to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of fluorinating agents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like potassium fluoride, sodium methoxide, and primary amines in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents in solvents such as acetic acid or sulfuric acid.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and halide sources in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,6-Difluoroquinoline
  • 6,7-Difluoroquinoline

Uniqueness

5,8-Difluoroquinoline is unique due to the specific positioning of fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different selectivity and potency in various applications .

Properties

IUPAC Name

5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGDURZULGJEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168116
Record name 5,8-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16650-32-1
Record name 5,8-Difluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016650321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16650-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-DIFLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655HE4RCM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key finding of the research paper regarding 5,8-difluoroquinoline?

A1: The research primarily investigates the "methoxydefluorination" process of various difluoroquinolines, including this compound, when they react with sodium methoxide. The study found that the reaction's regioselectivity, meaning which fluorine atom gets preferentially substituted by the methoxy group, in this compound is primarily controlled by enthalpy factors []. This means the reaction pathway leading to the most stable product is favored. The study also established a correlation between the activity of different reaction centers in the molecule and the calculated stability of reaction intermediates, providing insights into the reaction mechanism.

Q2: How does computational chemistry contribute to understanding the reactivity of this compound in this context?

A2: The researchers utilized computational chemistry to model the reaction between this compound and a hydroxide anion (used as a model nucleophile representing sodium methoxide) []. By employing ab initio calculations at the RHF/6-31G* level of theory, they could predict the relative stabilities and electronic structures of the intermediate complexes formed during the reaction. The computational results corroborated the experimental findings, confirming that the observed regioselectivity aligns with the formation of the most stable reaction intermediate. This approach exemplifies how computational modeling can be a powerful tool to rationalize and predict chemical reactivity.

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